molecular formula C18H17ClF2N4O2 B10773498 N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

Numéro de catalogue B10773498
Poids moléculaire: 394.8 g/mol
Clé InChI: NQNLROFWOGGJGK-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

The preparation of example 92 (WO2012095521) involves several synthetic routes and reaction conditions. The specific synthetic route for this compound is detailed in the patent WO2012095521. Generally, the synthesis involves the following steps:

    Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness.

Analyse Des Réactions Chimiques

Example 92 (WO2012095521) undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Example 92 (WO2012095521) has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a model molecule to study the behavior of BACE2 inhibitors and their interactions with other molecules.

    Biology: In biological research, it is used to investigate the role of BACE2 in metabolic pathways and its potential as a therapeutic target for metabolic disorders.

    Medicine: In medical research, example 92 is explored for its potential to treat diabetes and other metabolic disorders by inhibiting BACE2 activity.

    Industry: In the pharmaceutical industry, this compound is of interest for the development of new drugs targeting BACE2.

Mécanisme D'action

The mechanism of action of example 92 (WO2012095521) involves the inhibition of beta-secretase 2 (BACE2). BACE2 is an enzyme that plays a role in the cleavage of amyloid precursor protein (APP) and other substrates. By inhibiting BACE2, example 92 reduces the production of amyloid-beta peptides, which are implicated in metabolic disorders and diabetes . The molecular targets and pathways involved include the BACE2 enzyme and the downstream signaling pathways affected by amyloid-beta peptide levels.

Comparaison Avec Des Composés Similaires

Example 92 (WO2012095521) can be compared with other BACE2 inhibitors to highlight its uniqueness:

    Example 1 (WO2012095521): Another compound from the same patent, which may have different functional groups and potency.

    Example 50 (WO2012095521): A compound with a similar core structure but different substituents, leading to variations in activity and selectivity.

    Example 150 (WO2012095521): A compound with modifications that enhance its pharmacokinetic properties.

The uniqueness of example 92 lies in its specific functional groups and their arrangement, which contribute to its potency and selectivity as a BACE2 inhibitor.

Propriétés

Formule moléculaire

C18H17ClF2N4O2

Poids moléculaire

394.8 g/mol

Nom IUPAC

N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C18H17ClF2N4O2/c1-10-4-11(19)6-23-16(10)17(26)24-12-2-3-14(21)13(5-12)18(8-20)9-27-7-15(22)25-18/h2-6H,7-9H2,1H3,(H2,22,25)(H,24,26)/t18-/m0/s1

Clé InChI

NQNLROFWOGGJGK-SFHVURJKSA-N

SMILES isomérique

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(COCC(=N3)N)CF)Cl

SMILES canonique

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COCC(=N3)N)CF)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.